2-Amino-5-(4,5-dimethyl-4h-1,2,4-triazol-3-yl)phenol
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Overview
Description
2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is an organic compound that features a phenol group substituted with an amino group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole-3-amine with 2-hydroxy-5-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced triazole compounds, and substituted phenol derivatives.
Scientific Research Applications
2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
- 2-({4-Amino-5-[(2-isopropyl-5-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylpropanamide
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
Uniqueness
2-Amino-5-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-5-(4,5-dimethyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C10H12N4O/c1-6-12-13-10(14(6)2)7-3-4-8(11)9(15)5-7/h3-5,15H,11H2,1-2H3 |
InChI Key |
GFBCNRFYBADBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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